![molecular formula C12H9F3N2O2 B13440538 N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with 4-amino-2-trifluoromethyl benzonitrile.
Reaction with Methyl Methacrylate: The starting material is dissolved in dichloromethane and reacted with methyl methacrylate in the presence of a catalyst at temperatures ranging from 10-65°C for 1-10 hours.
Formation of Methacrylamide: The reaction mixture is cooled, filtered, and dried to obtain N-(4-cyano-3-trifluoromethylphenyl) methacrylamide.
Epoxidation: The methacrylamide is then subjected to epoxidation using a two-phase catalyst and manganese dioxide, resulting in the formation of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyl epoxy propylene-2-amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide has several scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets . It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- N-[4-Cyano-2-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the oxirane ring provides reactivity for further chemical modifications.
Propiedades
Fórmula molecular |
C12H9F3N2O2 |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
N-[4-cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-9-3-2-7(5-16)4-8(9)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) |
Clave InChI |
OHKOIYIVNKTDSA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C(=O)NC2=C(C=C(C=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



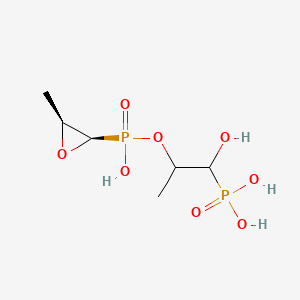
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
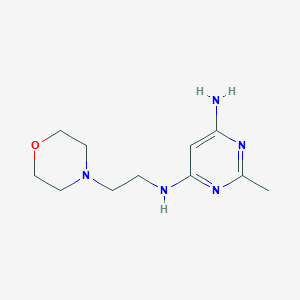
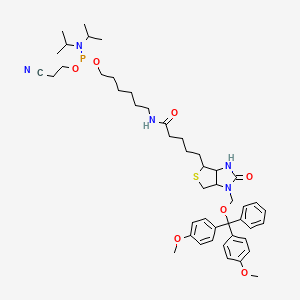
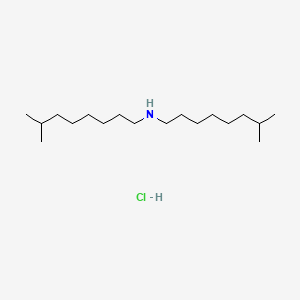
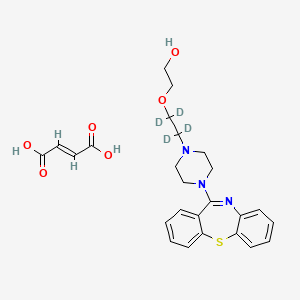
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)
![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)

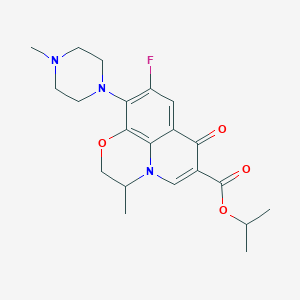
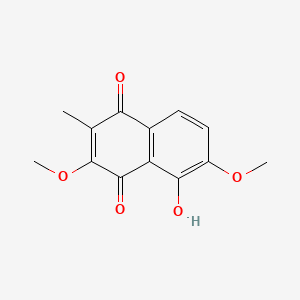
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
